molecular formula C24H19N5O2 B11318835 5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11318835
M. Wt: 409.4 g/mol
InChI Key: MRLKWYWXYLRKDX-UHFFFAOYSA-N
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Description

“5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: Starting with a phenyl-substituted benzoxazole precursor.

    Triazole Ring Formation: Using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.

    Carboxamide Formation: Coupling the triazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.

    Final Coupling: Combining the benzoxazole and triazole intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethyl groups.

    Reduction: Reduction reactions could target the triazole or benzoxazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are often studied for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Investigation of its potential anti-cancer properties.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers for enhanced properties.

Mechanism of Action

The mechanism of action of “5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Known for their broad range of biological activities.

    Benzoxazole Derivatives: Studied for their antimicrobial and anticancer properties.

    Carboxamide Compounds: Often explored for their pharmaceutical potential.

Uniqueness

“5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C24H19N5O2/c1-2-21-22(24(30)25-17-11-7-4-8-12-17)26-28-29(21)18-13-14-20-19(15-18)23(31-27-20)16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,25,30)

InChI Key

MRLKWYWXYLRKDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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